钡-137

描述

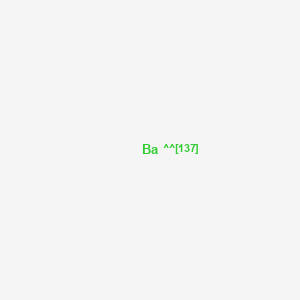

Barium-137, denoted as Ba-137 or 137Ba, is an isotope of Barium with a mass number of 137, which means it has 137 nucleons (protons and neutrons combined). It has an atomic number of 56, which means it has 56 protons, and therefore it has 81 neutrons . It is a stable isotope .

Synthesis Analysis

Barium-137m, a metastable state of Barium-137, arises as the decay product of the common fission product cesium-137 .

Molecular Structure Analysis

The molecular structure of Barium-137 includes 56 protons and 81 neutrons. Its isotopic mass is 136.905827(2) u . The nuclear binding energy of Barium-137 is 1149.68062292 MeV per nucleus .

Chemical Reactions Analysis

Barium reacts with oxygen when exposed to air, forming a thin passivating layer of BaO on the surface. When ignited, barium reacts with both oxygen and nitrogen, forming a mixture of BaO, Ba3N2, and BaO2 .

Physical And Chemical Properties Analysis

Barium-137 has a mass number of 137 and an atomic number of 56. It has a boiling point of 1640 °C and a melting point of 725 °C . Its isotopic mass is 136.905827(2) u .

科学研究应用

核磁共振 (NMR) 光谱: 钡-137 用于固态核磁共振 (NMR) 光谱。Hamaed 等人(2010 年)证明了超宽线 Ba SSNMR 光谱在含钡材料结构表征中的用途,表明其在理解各种化合物中钡位点的局部环境方面具有潜力 (Hiyam Hamaed, E. Ye, K. Udachin, R. Schurko, 2010).

超精细结构分析: 可以使用饱和吸收技术研究钡-137 中跃迁的超精细结构,正如 Cahuzac (1973) 所探讨的那样。这有助于理解钡同位素的物理性质 (P. Cahuzac, 1973).

嬗变研究: Fortner 等人(2002 年)研究了放射性 Cs 到 Ba 在结晶污染石中的贝塔衰变,有助于理解材料中的辐射效应 (J. Fortner, S. Aase, D. Reed, 2002).

核反应和截面测量: 研究涉及钡-137 的核反应,例如 Ba(n, n′)Ba 反应,对于理解中子相互作用和核性质至关重要 (M. Barough, B. J. Patil, V. Bhoraskar, S. Dhole, 2014).

化学转化过程中的同位素分馏: Böttcher 等人(2018 年)探索了各种化合物转化过程中稳定的钡同位素分馏。这项研究有助于理解自然过程中的同位素行为 (M. Böttcher, N. Neubert, Katja von Allmen, E. Samankassou, T. Nägler, 2018).

放射性示踪剂应用: Chakravarty 等人(2012 年)讨论了使用来自 Cs/Ba 发生器的钡-137m 作为液体流速测量的放射性示踪剂,突出了其工业应用 (Rubel Chakravarty, Ramu Ram, K. Pillai, Yugandhara Pamale, R. Kamat, A. Dash, 2012).

环境和健康研究: Barium-137 在环境采样中的作用及其对健康和安全的影响,特别是与放射性铯的关系,一直是研究的主题,正如 Russell 等人(2015 年)综述的那样 (B. Russell, I. Croudace, P. Warwick, 2015).

安全和危害

Barium compounds are toxic and can be harmful if swallowed or inhaled. For a 15-minute exposure, the concentration of barium should not exceed 1.5 mg m-3 . Gamma photons emitted from the barium decay product, Ba-137m, are a form of ionizing radiation that can pass through the human body, delivering doses to internal tissue and organs .

未来方向

Barium-137 has been proposed as a qubit candidate for quantum computation . Researchers at Quantinuum have set a record for the number of times they were able to place qubits into a quantum state and then measure the results, beating the previously stated best in class many times over . This work has major implications for the quantum industry and trapped-ion technologies .

属性

IUPAC Name |

barium-137 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba/i1+0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSAJWYNOEDNPEQ-IGMARMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ba] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[137Ba] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ba | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30161173 | |

| Record name | Barium, isotope of mass 137 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.905827 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Barium-137 | |

CAS RN |

13981-97-0 | |

| Record name | Barium, isotope of mass 137 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013981970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium, isotope of mass 137 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carboxamide](/img/structure/B87295.png)